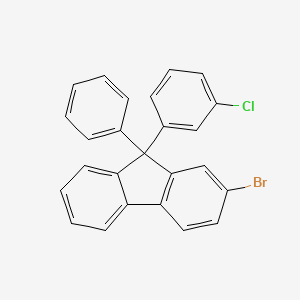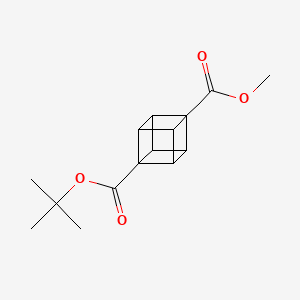
1-(tert-Butyl) 4-methyl cubane-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl) 4-methyl cubane-1,4-dicarboxylate is a synthetic organic compound with the molecular formula C15H18O4 It belongs to the cubane family, which is known for its unique cubic structure
準備方法
The synthesis of 1-(tert-Butyl) 4-methyl cubane-1,4-dicarboxylate typically involves multiple steps. One common method starts with the preparation of cubane-1,4-dicarboxylic acid, which is then esterified with tert-butyl alcohol and methyl alcohol under acidic conditions to yield the final product
化学反応の分析
1-(tert-Butyl) 4-methyl cubane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl or methyl groups are replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
1-(tert-Butyl) 4-methyl cubane-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying the properties of cubane derivatives.
Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals with enhanced stability and efficacy.
作用機序
The mechanism of action of 1-(tert-Butyl) 4-methyl cubane-1,4-dicarboxylate involves its interaction with molecular targets through its cubic structure. The rigid framework of the cubane core imparts high bond strength and metabolic stability, making it an ideal bioisostere for benzene rings . This stability allows it to maintain its activity in various chemical and biological environments.
類似化合物との比較
1-(tert-Butyl) 4-methyl cubane-1,4-dicarboxylate can be compared with other cubane derivatives and bioisosteres of benzene:
Dimethyl cubane-1,4-dicarboxylate: Similar in structure but with two methyl groups instead of tert-butyl and methyl groups.
Cubane-1,4-dicarboxylic acid: The parent compound with carboxylic acid groups instead of ester groups.
Bicyclo[1.1.1]pentane derivatives: These compounds also serve as bioisosteres for benzene rings but have a different ring structure.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and physical properties compared to other similar compounds .
特性
IUPAC Name |
4-O-tert-butyl 1-O-methyl cubane-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-13(2,3)19-12(17)15-8-5-9(15)7-10(15)6(8)14(5,7)11(16)18-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXKLFUEFYGJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12C3C4C1C5C2C3C45C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8243219.png)

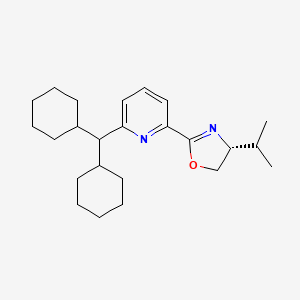

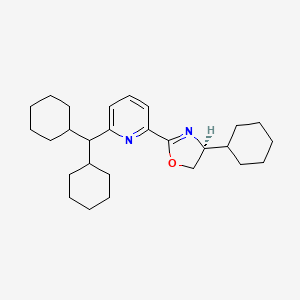
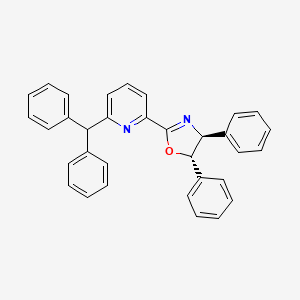
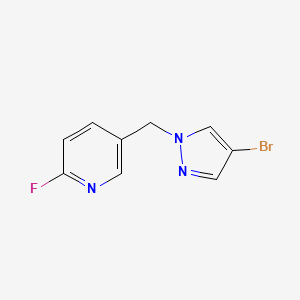
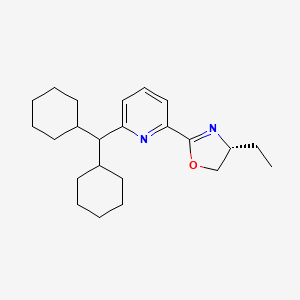
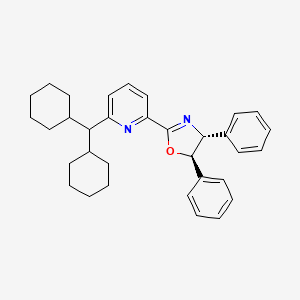

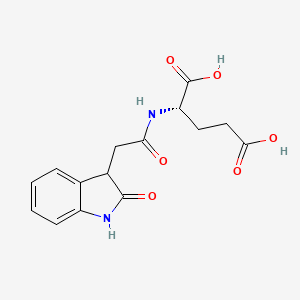
![4,4,5,5-Tetramethyl-2-(4-phenylspiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B8243316.png)

